molecular formula C26H31N3O4S B2409368 N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-19-0

N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2409368
CAS No.: 878056-19-0
M. Wt: 481.61
InChI Key: HLNMVNBBXXPRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with the CAS Registry Number 878056-19-0 and a molecular weight of 481.61 g/mol . Its molecular formula is C₂₆H₃₁N₃O₄S, indicating a complex structure that integrates indole and pyrrolidinone motifs, which are often investigated for their potential biological activity in medicinal chemistry and drug discovery research . The compound is typically supplied with a minimum purity of 90% and is available in various quantities for research purposes . While specific biological data and mechanism of action for this exact molecule are not fully detailed in the public domain, structural analogs featuring similar indole-3-yl-sulfonyl scaffolds are the subject of ongoing scientific investigation, particularly in patent literature related to therapeutic agents . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with all applicable local and institutional safety regulations.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-2-3-8-20-11-13-21(14-12-20)27-25(30)19-34(32,33)24-17-29(23-10-5-4-9-22(23)24)18-26(31)28-15-6-7-16-28/h4-5,9-14,17H,2-3,6-8,15-16,18-19H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNMVNBBXXPRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with CAS number 872849-32-6 and a molecular weight of 431.5 g/mol, is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article reviews the current understanding of its biological activity, including relevant studies and findings.

PropertyValue
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
CAS Number872849-32-6

The compound is designed as a sulfonamide derivative, which often exhibits biological activity through inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. COX enzymes play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance:

  • Chahal et al. (2023) reported on various COX-II inhibitors where modifications led to enhanced selectivity and potency. Compounds in their study showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, highlighting the potential for derivatives like this compound to be similarly effective in inhibiting COX-II activity .

Case Studies

  • In Vitro Studies : In vitro assessments have shown that similar compounds can inhibit COX-II with varying degrees of potency. For example, a derivative reported by Eren et al. exhibited an IC50 value of 0.011 μM against COX-II, significantly more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib .
  • In Vivo Studies : In vivo studies indicated that compounds with similar structures demonstrated substantial reductions in inflammation markers in animal models, suggesting effective therapeutic potential .

Comparative Analysis

The following table summarizes the inhibitory activities of related compounds:

Compound NameIC50 (μM)Selectivity Index (SI)
Celecoxib0.789.51
PYZ16 (similar structure)0.5210.73
N-(4-butylphenyl)-...TBDTBD

Q & A

Q. What are the critical steps and challenges in synthesizing N-(4-butylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Indole core construction : Initial formation of the indole moiety, often via Fischer indole synthesis or cyclization of substituted anilines .
  • Functionalization : Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole N1 position, requiring nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., DMF solvent, 60–80°C) .
  • Sulfonylation : Reaction of the indole C3 position with sulfonyl chloride derivatives, followed by acetamide coupling to the 4-butylphenyl group .
    Challenges : Low yields in sulfonylation due to steric hindrance; purification via column chromatography or HPLC is critical to isolate the final product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidinyl, sulfonyl, and butylphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolve ambiguous stereochemistry or confirm spatial arrangement of substituents .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or colorimetric assays .
  • Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
  • Solubility and stability : Use HPLC to monitor degradation in buffer solutions (pH 7.4, 37°C) for pharmacokinetic profiling .

Advanced Research Questions

Q. How can conflicting data on biological activity between in vitro and in vivo models be resolved?

  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may explain discrepancies .
  • Dose optimization : Conduct pharmacokinetic studies to correlate in vitro IC₅₀ with achievable plasma concentrations in vivo .
  • Target engagement assays : Employ techniques like thermal shift assays or cellular thermal shift assays (CETSA) to confirm target binding in live cells .

Q. What strategies optimize reaction yields during the final sulfonylation step?

  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve sulfonyl chloride reactivity .
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
  • Catalytic bases : Use DMAP or triethylamine to deprotonate the indole C3 position, enhancing nucleophilicity .
  • Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent decomposition .

Q. How can structure-activity relationships (SAR) guide further modifications of this compound?

  • Core substitutions : Replace the pyrrolidinyl group with piperidine or morpholine to assess impact on target binding .
  • Sulfonyl group variation : Test methylsulfonyl vs. phenylsulfonyl derivatives to modulate lipophilicity and membrane permeability .
  • Butylphenyl chain length : Shorten or extend the alkyl chain to study effects on solubility and bioavailability .

Q. What experimental designs address low reproducibility in biological assays?

  • Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Blinded experiments : Assign compound testing codes to eliminate observer bias .

Methodological Considerations

Q. How to resolve spectral ambiguities in NMR data for this compound?

  • 2D NMR experiments : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of substituents .
  • Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction software : SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding modes with target proteins .

Q. How to validate target specificity in complex biological systems?

  • CRISPR/Cas9 knockout models : Generate cell lines lacking the putative target protein to confirm on-mechanism activity .
  • Proteome profiling : Use affinity-based pulldown combined with mass spectrometry to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.